molecular formula C6H8N2 B12384495 2,5-Dimethylpyrazine-d3

2,5-Dimethylpyrazine-d3

Cat. No.: B12384495
M. Wt: 111.16 g/mol
InChI Key: LCZUOKDVTBMCMX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylpyrazine-d3 is a deuterated form of 2,5-Dimethylpyrazine, a compound that belongs to the pyrazine family. Pyrazines are nitrogen-containing heterocyclic aromatic compounds known for their distinctive flavors and aromas. This compound is often used in scientific research as a stable isotope-labeled compound, which helps in tracing and quantifying the behavior of molecules in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Chemical Synthesis: One common method for synthesizing 2,5-Dimethylpyrazine involves the interaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts.

    Biotechnological Methods: Recent advancements have enabled the production of 2,5-Dimethylpyrazine using engineered strains of Escherichia coli.

Industrial Production Methods

Industrial production of 2,5-Dimethylpyrazine often involves large-scale chemical synthesis using the methods mentioned above. The biotechnological approach is gaining traction due to its sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazine carboxylic acids, while substitution can introduce various functional groups like halogens or nitro groups .

Scientific Research Applications

2,5-Dimethylpyrazine-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyrazine-d3 involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as an antioxidant by scavenging free radicals. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

2,5-Dimethylpyrazine-d3 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for scientific research applications where precise tracking and quantification are required .

Properties

Molecular Formula

C6H8N2

Molecular Weight

111.16 g/mol

IUPAC Name

2-methyl-5-(trideuteriomethyl)pyrazine

InChI

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3/i1D3

InChI Key

LCZUOKDVTBMCMX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=C(C=N1)C

Canonical SMILES

CC1=CN=C(C=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.